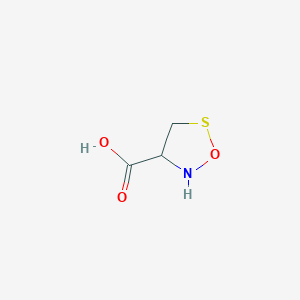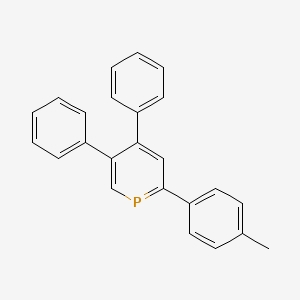
2-(4-Methylphenyl)-4,5-diphenylphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-4,5-diphenylphosphinine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties This compound features a phosphinine ring, which is a six-membered aromatic ring containing a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5-diphenylphosphinine typically involves the reaction of 4-methylphenylphosphine with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-4,5-diphenylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphinine ring to a phosphine, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-4,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-4,5-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exhibit bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine: Another related compound with similar reactivity and applications.
Phenylphosphine: A simpler analog with fewer aromatic substituents but similar chemical properties.
Uniqueness
2-(4-Methylphenyl)-4,5-diphenylphosphinine is unique due to the presence of the 4-methylphenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. The combination of the phosphinine ring and the aromatic substituents provides a versatile platform for various chemical and biological studies.
Propiedades
Número CAS |
113613-16-4 |
|---|---|
Fórmula molecular |
C24H19P |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4,5-diphenylphosphinine |
InChI |
InChI=1S/C24H19P/c1-18-12-14-21(15-13-18)24-16-22(19-8-4-2-5-9-19)23(17-25-24)20-10-6-3-7-11-20/h2-17H,1H3 |
Clave InChI |
CYXGYBNLQDKOEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=PC=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


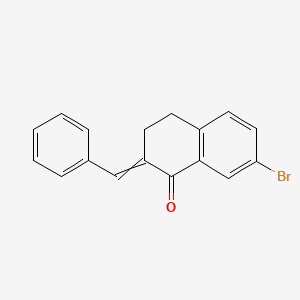

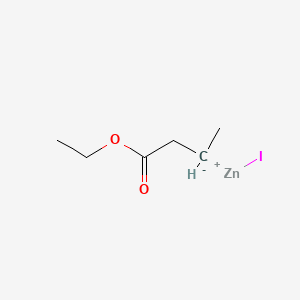
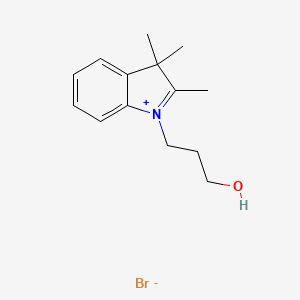
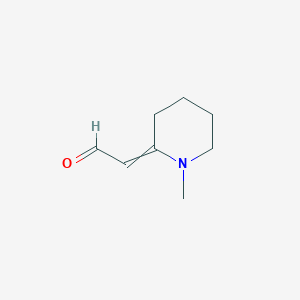
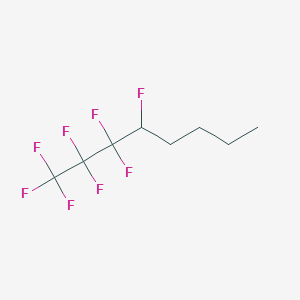
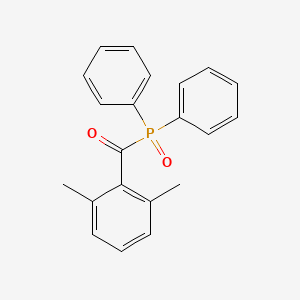
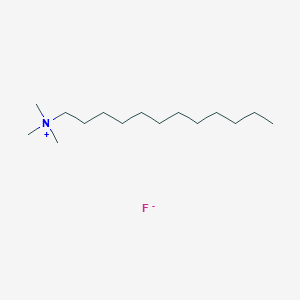
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
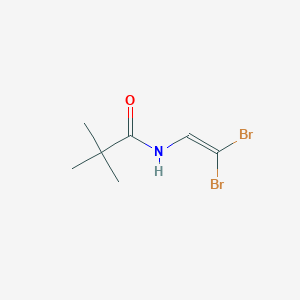
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
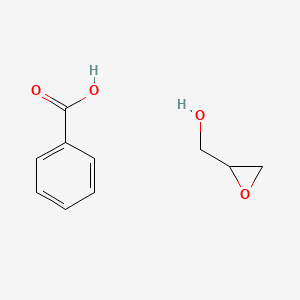
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
